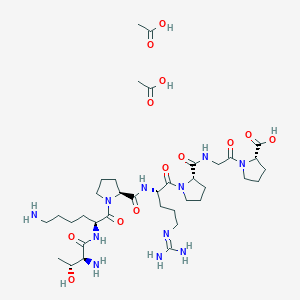

Selank (diacetate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Selank (diacetate) is a synthetic peptide compound known for its nootropic and anxiolytic properties. It was developed by the Institute of Molecular Genetics of the Russian Academy of Sciences. Selank is a heptapeptide with the sequence threonyl-lysyl-prolyl-arginyl-prolylglycyl-proline. It is a synthetic analogue of the naturally occurring peptide tuftsin, which is involved in the modulation of the immune system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Selank (diacetate) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: In an industrial setting, the production of Selank (diacetate) involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product in a stable, dry form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Selank (Diacetat) unterliegt hauptsächlich Hydrolyse und enzymatischem Abbau. Es ist unter physiologischen Bedingungen relativ stabil, kann aber durch proteolytische Enzyme hydrolysiert werden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wasser und proteolytische Enzyme wie Trypsin und Chymotrypsin.

Oxidation: Milde Oxidationsmittel können verwendet werden, um die Stabilität von Selank unter oxidativem Stress zu untersuchen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus der Hydrolyse von Selank (Diacetat) gebildet werden, sind seine konstituierenden Aminosäuren und kleinere Peptidfragmente .

Wissenschaftliche Forschungsanwendungen

Selank (Diacetat) hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Peptidsynthese und -stabilität verwendet.

Biologie: Wird auf seine Auswirkungen auf das Immunsystem und die Neurotransmitterregulation untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Angstzuständen, Depressionen und kognitiven Störungen untersucht.

Industrie: Wird bei der Entwicklung neuer peptidbasierter Medikamente und therapeutischer Wirkstoffe eingesetzt.

5. Wirkmechanismus

Selank (Diacetat) entfaltet seine Wirkungen über mehrere Mechanismen:

Neurotransmittermodulation: Es beeinflusst den Spiegel von Neurotransmittern wie Serotonin, Dopamin und Gamma-Aminobuttersäure (GABA), die für die Stimmungsregulation und die kognitive Funktion entscheidend sind.

Immunsystemmodulation: Selank moduliert die Expression von Zytokinen, einschließlich Interleukin-6, und beeinflusst das Gleichgewicht der T-Helferzell-Zytokine.

Neurotrophe Effekte: Es steigert die Produktion des brain-derived neurotrophic factor (BDNF) und fördert das Wachstum, die Differenzierung und das Überleben von Neuronen.

Wirkmechanismus

Selank (diacetate) is often compared to other nootropic and anxiolytic peptides, such as Semax. While both peptides have cognitive-enhancing and anxiolytic properties, Selank is unique in its ability to modulate the immune system and its lack of sedative effects .

Vergleich Mit ähnlichen Verbindungen

Selank (Diacetat) wird oft mit anderen nootropen und anxiolytischen Peptiden wie Semax verglichen. Während beide Peptide kognitive Steigerungs- und anxiolytische Eigenschaften besitzen, ist Selank einzigartig in seiner Fähigkeit, das Immunsystem zu modulieren und seine fehlenden sedierenden Wirkungen .

Ähnliche Verbindungen:

Semax: Ein weiteres synthetisches Peptid mit nootropen und neuroprotektiven Wirkungen.

Noopept: Eine peptidähnliche Verbindung, die für ihre kognitiv steigernden Eigenschaften bekannt ist.

Cerebrolysin: Ein Gemisch aus Neuropeptiden, das für seine neuroprotektiven und kognitiv steigernden Wirkungen eingesetzt wird.

Selank (Diacetat) zeichnet sich durch seine vielseitige Wirkung sowohl auf das zentrale Nervensystem als auch auf das Immunsystem aus, was es zu einem vielversprechenden Kandidaten für verschiedene therapeutische Anwendungen macht.

Eigenschaften

Molekularformel |

C37H65N11O13 |

|---|---|

Molekulargewicht |

872.0 g/mol |

IUPAC-Name |

acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C33H57N11O9.2C2H4O2/c1-19(45)26(35)29(49)41-20(8-2-3-13-34)30(50)44-17-6-11-23(44)28(48)40-21(9-4-14-38-33(36)37)31(51)43-16-5-10-22(43)27(47)39-18-25(46)42-15-7-12-24(42)32(52)53;2*1-2(3)4/h19-24,26,45H,2-18,34-35H2,1H3,(H,39,47)(H,40,48)(H,41,49)(H,52,53)(H4,36,37,38);2*1H3,(H,3,4)/t19-,20+,21+,22+,23+,24+,26+;;/m1../s1 |

InChI-Schlüssel |

VHEHIIUPYDNNTE-UXAXJNOXSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)O)N)O.CC(=O)O.CC(=O)O |

Kanonische SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O.CC(=O)O.CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)

![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)

![2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B12369265.png)